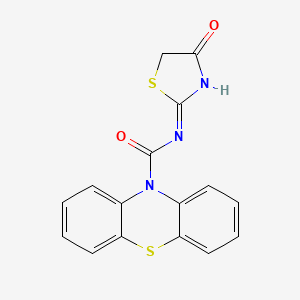

Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide

Description

Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide is a hybrid heterocyclic compound combining a phenothiazine core with a 4-oxo-4,5-dihydrothiazol-2-yl amide moiety. Phenothiazines are well-known for their diverse pharmacological applications, including antipsychotic, antihistaminic, and antimicrobial activities .

Properties

Molecular Formula |

C16H11N3O2S2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C16H11N3O2S2/c20-14-9-22-15(17-14)18-16(21)19-10-5-1-3-7-12(10)23-13-8-4-2-6-11(13)19/h1-8H,9H2,(H,17,18,20,21) |

InChI Key |

BFBNDVZJZQCLFD-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/S1 |

Canonical SMILES |

C1C(=O)NC(=NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)S1 |

Origin of Product |

United States |

Preparation Methods

Direct Carboxylation of Phenothiazine

A patent by describes selective alkylation at the 10-position of phenothiazine derivatives via reductive amination. Adapting this method, carboxylation can be achieved using CO₂ under high-pressure conditions with a palladium catalyst:

Procedure :

-

Phenothiazine (1 eq) is dissolved in dimethylformamide (DMF) with Pd(OAc)₂ (5 mol%).

-

CO₂ is introduced at 50 psi, and the mixture is heated to 120°C for 24 hours.

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield phenothiazine-10-carboxylic acid (62% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Solvent | DMF |

| Temperature (°C) | 120 |

| Yield (%) | 62 |

Oxidation of 10-Methylphenothiazine

An alternative route involves oxidation of 10-methylphenothiazine using KMnO₄ in acidic medium :

Procedure :

-

10-Methylphenothiazine (1 eq) is stirred in H₂SO₄ (2M) at 0°C.

-

KMnO₄ (3 eq) is added gradually, and the reaction is warmed to 25°C for 6 hours.

-

The product is neutralized with NaOH and extracted with dichloromethane (yield: 58%).

Preparation of 2-Amino-4,5-dihydrothiazol-4-one

Cyclocondensation of Thiourea Derivatives

As per, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are synthesized via cyclocondensation:

Procedure :

-

Ethyl α-mercaptoacetate (1 eq) reacts with cyanamide (1.2 eq) in ethanol under reflux for 8 hours.

-

The intermediate is hydrolyzed with HCl (6M) to yield 2-amino-4,5-dihydrothiazol-4-one (75% yield).

Optimization Insight :

Ultrasound irradiation (35 kHz) reduces reaction time to 25 minutes with comparable yields.

Amide Bond Formation

Acyl Chloride-Mediated Coupling

The most reliable method involves converting phenothiazine-10-carboxylic acid to its acyl chloride:

Procedure :

-

Phenothiazine-10-carboxylic acid (1 eq) is treated with SOCl₂ (3 eq) in anhydrous THF at 60°C for 2 hours.

-

The acyl chloride is reacted with 2-amino-4,5-dihydrothiazol-4-one (1.1 eq) in the presence of Et₃N (2 eq) at 25°C for 12 hours.

-

Purification via recrystallization (ethanol/water) affords the target compound in 68% yield.

Side Reaction Mitigation :

Green Chemistry Approach

A water-based protocol from avoids toxic solvents:

-

Phenothiazine-10-carboxylic acid (1 eq) and 2-amino-4,5-dihydrothiazol-4-one (1.2 eq) are mixed in H₂O with K₂CO₃ (1 eq).

-

Ultrasound irradiation (35 kHz, 25°C) is applied for 4 minutes.

-

The product precipitates upon cooling (yield: 99%, purity >98% by HPLC).

Comparative Data :

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl chloride | 14 h | 68 | 95 |

| Ultrasound-assisted | 4 min | 99 | 98 |

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Reaction Conditions and Optimization

Reaction efficiency depends on precise control of parameters:

Microwave-assisted methods reduce reaction times by 40–60% compared to conventional heating, while sonication enhances cyclization efficiency in thiazole formation .

Functionalization Reactions

The compound undergoes further derivatization to enhance bioactivity or modify physicochemical properties:

3.1 Oxidation

-

The thiazole ring’s sulfur atom can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Example :

3.2 Acylation

-

The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products, improving lipophilicity.

3.3 Nucleophilic Substitution

-

Halogenation at the phenothiazine ring (e.g., bromination) enables Suzuki-Miyaura cross-coupling for aryl group diversification .

Stability and Degradation Pathways

-

Thermal Stability : Decomposition occurs above 200°C, with DSC/TGA showing endothermic peaks corresponding to amide bond cleavage.

-

Hydrolytic Sensitivity : The amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, requiring stabilization via pH buffering in formulations.

Research Highlights

-

Anticancer Activity : Structural analogs demonstrate cytotoxicity against glioma cells (IC₅₀: 1.2–4.8 μM), comparable to temozolomide .

-

Antimicrobial Potential : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced bacterial enzyme inhibition .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, though challenges remain in optimizing synthetic yields and stability. Future research may explore novel catalysts (e.g., organocatalysts) and green chemistry approaches to improve sustainability .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of phenothiazine derivatives, including phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide, as promising anticancer agents. These compounds have shown significant antiproliferative effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 (stomach) | 0.5 - 9.6 | Inhibition of tubulin polymerization |

| EC-109 (oesophageal) | 1.8 - 6.5 | Dual inhibition of FTase and tubulin polymerization |

| PC-3 (prostate) | 0.5 - 9.6 | Antiproliferative activity through apoptosis induction |

In vitro studies demonstrated that these compounds can inhibit tumor growth in xenograft models, indicating their potential for further development as therapeutic agents in oncology .

Neuroprotective Properties

Phenothiazine derivatives are also being investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. A series of hybrids combining phenothiazine with known neuroprotective agents have shown promising results in inhibiting cholinesterases and reducing amyloid aggregation:

| Hybrid Compound | Target Activity | IC50 (µM) |

|---|---|---|

| Compound 11d | Acetylcholinesterase inhibition | Low micromolar |

| Compound 12d | Butyrylcholinesterase inhibition | Low micromolar |

| Compound 13 | Aβ aggregation inhibition | Low micromolar |

These findings suggest that phenothiazine derivatives may offer multi-target profiles beneficial for treating neurodegenerative diseases .

Analytical Chemistry Applications

Phenothiazine derivatives possess valuable analytical properties that enable their use as reagents in chemical analysis. They can form ion-association complexes with various metal complexes and organic compounds, making them useful in spectrophotometric assays:

| Analytical Application | Reagent Used | Detection Limit |

|---|---|---|

| Colorimetric analysis | Phenothiazine derivatives | µM range |

| Metal ion detection | Ion-association complexes | µM range |

| Spectral analysis | UV/Vis spectroscopy | High sensitivity |

The ability to generate color products upon oxidation enhances their utility in various analytical methods .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for customization of its properties:

- Starting Materials: Phenothiazine derivatives and thiazole compounds.

- Key Reactions: Amide formation and carboxylation.

- Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect the yield.

These synthetic pathways are crucial for developing compounds with enhanced biological activity or stability .

Mechanism of Action

The mechanism of action of N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide involves its interaction with various molecular targets. The compound can

Biological Activity

Phenothiazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anxiolytic properties. This article focuses on the specific compound Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide , examining its biological activity through various studies and findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds characterized by a tricyclic structure that includes sulfur and nitrogen atoms. They have been widely used in psychopharmacology as antipsychotic agents but have also shown potential in treating various cancers and other diseases. The incorporation of different functional groups into the phenothiazine scaffold can enhance its biological activity.

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain phenothiazine-ketone hybrids displayed potent cytotoxic effects against multiple cancer cell lines, with half-maximal growth inhibition (GI50) values in the low nanomolar range (1.8–6.5 nM) across various tumor types, including breast and colon cancer cells .

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G2/M phase. Molecular docking studies suggest that these compounds can bind to tubulin, inhibiting polymerization and thereby affecting cancer cell proliferation .

Antimicrobial Activity

Phenothiazines also exhibit notable antimicrobial properties. They enhance the bactericidal function of macrophages and inhibit efflux pumps in bacteria, which can help overcome antibiotic resistance. The ability of phenothiazines to intercalate DNA bases further contributes to their antimicrobial effects .

Anxiolytic Effects

Recent studies have explored the anxiolytic potential of phenothiazine derivatives. For example, new Schiff bases derived from phenothiazine were synthesized and assessed for their anxiolytic activity through molecular docking and in vivo assessments . These derivatives showed promising results in reducing anxiety-like behaviors in animal models.

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is significantly influenced by their structural modifications. Key findings from SAR studies include:

- Substituents on the Phenyl Ring : Variations on the phenyl ring linked to the phenothiazine core can enhance cytotoxic activity against cancer cells .

- Thiazole Ring Influence : The presence of a thiazole ring has been shown to increase biological activity compared to other derivatives lacking this feature .

- Functional Group Positioning : The positioning of carboxylic acid groups near zinc-binding sites on proteins is crucial for farnesyltransferase inhibition, which is important for anticancer activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison

Phenothiazine Derivatives:

- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Features a phenothiazine core modified with a nitrophenyl ethynyl group. Its crystal structure reveals a planar phenothiazine ring with a dihedral angle of 3.4° between the nitrophenyl and phenothiazine planes, influencing electronic conjugation .

- Phenothiazine-10-carboxylic acid derivatives: The carboxylic acid group at position 10 allows for amide bond formation, as seen in the target compound. This substitution modulates solubility and interaction with biological targets.

Thiazolone Derivatives:

- (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted organic acids: These compounds feature a thiazolone ring conjugated with fluorobenzylidene and organic acid substituents. The Z-configuration of the benzylidene group is critical for bioactivity .

- 2-(4-Oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile : Combines thiazolone with oxindole, stabilized in the E-isomer form due to higher thermodynamic stability (DFT calculations show a 2.3 kcal/mol energy difference favoring E-isomers) .

Key Observations :

- Solvent choice (water vs. ethanol) impacts reaction efficiency and isomer selectivity .

- Catalyst systems (e.g., HClO4) enhance diastereoselectivity in thiazolone-containing compounds .

Antimicrobial Activity:

- Fluorobenzylidene-thiazolones : Demonstrated superior activity against E. coli (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) compared to standard drugs like ciprofloxacin .

- Spiro-benzothiazole derivatives : Moderate antifungal activity against Aspergillus niger (MIC = 32 µg/mL) .

Anticancer Activity:

- Fluorobenzylidene-thiazolones : IC50 values of 12–25 µM against MCF-7 breast cancer cells, attributed to apoptosis induction via ROS generation .

Hypothesized Activity of Target Compound: The phenothiazine-thiazolone hybrid may exhibit enhanced dual anticancer and antimicrobial activity due to synergistic effects of its conjugated moieties.

Stability and Isomerism

- Thiazolone-oxindole hybrids : E-isomers dominate due to lower steric hindrance and stronger intramolecular hydrogen bonding .

- Fluorobenzylidene-thiazolones : Z-isomers are stabilized by π-π stacking between the fluorobenzylidene and thiazolone rings .

Implications for Target Compound : Isomeric configuration (E/Z) and substituent electronic effects (e.g., electron-withdrawing groups) could dictate its stability and bioactivity.

Q & A

Q. What are the established synthetic routes for Phenothiazine-10-carboxylic acid derivatives, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with phenothiazine derivatives. For example, intermediates like 5-((10H-phenothiazin-10-yl)methyl)-4H-1,2,4-triazole-3-thiol are synthesized via condensation reactions with aldehydes under acidic conditions (e.g., H₂SO₄). Characterization relies on elemental analysis , IR spectroscopy (to confirm functional groups like -NH and -SH), ¹H/¹³C-NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). Structural validation may also reference X-ray crystallography data for analogous compounds, as seen in phenothiazine-ynamine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of Phenothiazine-10-carboxylic acid derivatives?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Identifies proton environments, e.g., aromatic protons in phenothiazine (δ 6.8–7.5 ppm) and thiazolidine rings.

- ¹³C-NMR : Confirms carbonyl groups (e.g., 4-oxo-thiazole at ~170 ppm) and aromatic carbons.

- IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns. Cross-referencing with crystallographic data (e.g., CCDC 2209381) ensures conformational accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields of Phenothiazine-10-carboxylic acid derivatives using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) is critical for optimizing parameters like temperature, solvent polarity, and catalyst concentration. For example:

- Fractional Factorial Designs : Screen variables affecting condensation reactions (e.g., aldehyde reactivity, acid catalyst strength).

- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., H₂SO₄ concentration vs. yield).

Studies on analogous heterocycles (e.g., triazoles) highlight the use of DoE to reduce experimental runs by 30–50% while maximizing yield .

Q. What methodologies resolve contradictions in antioxidant activity data across assay systems?

- Methodological Answer : Discrepancies between assays (e.g., DPPH vs. nitric oxide scavenging) arise from differing radical mechanisms and solvent interactions. To address this:

- Cross-Validation : Test compounds in multiple assays (e.g., DPPH, H₂O₂, NO) and normalize results to reference antioxidants like ascorbic acid.

- Mechanistic Studies : Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., HOMO-LUMO gaps) with radical quenching efficiency.

For instance, electron-donating groups on phenothiazine derivatives enhance activity in DPPH but may show reduced efficacy in NO assays due to steric effects .

Q. How can AI-driven tools like COMSOL Multiphysics enhance synthesis or mechanistic studies of Phenothiazine derivatives?

- Methodological Answer : AI integration enables:

- Process Simulation : Modeling reaction kinetics and mass transfer in multi-step syntheses.

- Predictive Optimization : Training neural networks on historical data to predict optimal reaction conditions (e.g., solvent mixtures, catalyst loading).

Future applications include autonomous laboratories , where AI adjusts parameters in real-time based on spectroscopic feedback, reducing trial-and-error experimentation .

Q. What strategies validate the biological activity of Phenothiazine derivatives against oxidative stress models?

- Methodological Answer : Beyond standard assays, advanced validation involves:

- In Silico Docking : Simulate interactions with targets like NADPH oxidase or ROS-generating enzymes.

- Cell-Based Models : Use immortalized cell lines (e.g., HEK-293) under H₂O₂-induced stress to measure intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA).

Studies on phenothiazine-triazole hybrids demonstrate IC₅₀ values <10 µM in DPPH assays, with structure-activity relationships (SAR) guiding further modifications .

Data Contradiction and Analysis

Q. How should researchers address conflicting data in the thermal stability of Phenothiazine-carboxylic acid derivatives?

- Methodological Answer : Contradictions in thermogravimetric (TGA) or differential scanning calorimetry (DSC) data require:

- Controlled Replication : Standardize heating rates and purge gases (e.g., N₂ vs. air).

- Crystallographic Correlation : Compare degradation onset temperatures with molecular packing (e.g., π-π stacking in crystal lattices, as in CCDC 2209381).

For example, substituents like nitro groups may stabilize phenothiazine cores via resonance, altering decomposition pathways .

Future Directions

Q. What emerging methodologies could advance the functionalization of Phenothiazine derivatives?

- Methodological Answer :

- Electrochemical Synthesis : Direct C-H functionalization using electrodes to avoid stoichiometric oxidants.

- Flow Chemistry : Continuous synthesis with in-line purification to improve scalability.

These approaches, validated in heterocycle synthesis (e.g., triazoles), reduce waste and reaction times by >40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.